

Spectroscopic Elucidation of 4-Nitrobenzaldoxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Nitrobenzaldoxime**

Cat. No.: **B072500**

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data of **4-nitrobenzaldoxime**, a key intermediate in organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of such molecules is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document moves beyond a simple data repository to offer field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the fundamental principles of spectroscopic causality.

Molecular Structure and Spectroscopic Overview

4-Nitrobenzaldoxime ($C_7H_6N_2O_3$) possesses a well-defined structure that gives rise to a distinct spectroscopic fingerprint.^{[1][2]} The molecule's key features—a para-substituted aromatic ring, a nitro group, and an oxime functional group—each contribute characteristic signals in different spectroscopic techniques. Understanding the interplay of these features is crucial for unambiguous identification and characterization.

Caption: Molecular Structure of **4-Nitrobenzaldoxime**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **4-nitrobenzaldoxime**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-nitrobenzaldoxime** is characterized by signals in the aromatic, oxime, and hydroxyl proton regions. The electron-withdrawing nature of the nitro group and the oxime moiety significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).[3][4]

Table 1: ^1H NMR Spectroscopic Data for **4-Nitrobenzaldoxime**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.62	Singlet	1H	N-OH
~8.26	Singlet	1H	CH=N
~8.25-8.28	Doublet	2H	Aromatic C-H (ortho to NO ₂)
~7.76-7.78	Doublet	2H	Aromatic C-H (meta to NO ₂)

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary slightly depending on the solvent and concentration.[5]

Interpretation:

- Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group are more deshielded and thus appear at a lower field (~8.25-8.28 ppm) compared to the protons meta to the nitro group (~7.76-7.78 ppm).[6]

- Oxime Proton (CH=N): The proton attached to the carbon of the oxime functional group is also deshielded and appears as a singlet at a lower field (~8.26 ppm).[6]
- Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature. It often appears as a broad singlet and may undergo exchange with deuterium in D₂O.[5][7] A reported value is around 11.62 ppm in DMSO-d6.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, the electron-withdrawing nitro group influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Nitrobenzaldoxime**

Chemical Shift (δ) ppm	Assignment
~150	C-NO ₂
~148	C=N
~135	C (ipso to C=N)
~128	CH (ortho to NO ₂)
~124	CH (meta to NO ₂)

Note: These are approximate chemical shifts based on empirical data and additivity rules. Experimental values may vary.

Interpretation:

- Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a very low field. The other aromatic carbons also show distinct chemical shifts based on their position relative to the substituents.
- Oxime Carbon (C=N): The carbon of the oxime functional group is also found at a low field, typically in the range of 145-160 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **4-nitrobenzaldoxime** will show characteristic absorption bands for the O-H, C=N, N-O, and NO₂ groups.[9][10]

Table 3: IR Spectroscopic Data for **4-Nitrobenzaldoxime**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3100	Broad	O-H stretch (oxime)
~1665	Medium-Weak	C=N stretch (oxime)
~1550-1475	Strong	Asymmetric N-O stretch (nitro group)
~1360-1290	Strong	Symmetric N-O stretch (nitro group)
~945	Medium	N-O stretch (oxime)

Interpretation:

- O-H Stretch: The hydroxyl group of the oxime gives rise to a broad absorption band in the high-frequency region of the spectrum.[10]
- C=N Stretch: The carbon-nitrogen double bond of the oxime typically absorbs in the region of 1620-1685 cm⁻¹.[9]
- Nitro Group Stretches: The presence of a nitro group is strongly indicated by two intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[11][12][13][14][15] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[11][12]
- N-O Stretch: The nitrogen-oxygen single bond of the oxime functional group also has a characteristic stretching vibration.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-nitrobenzaldoxime**, the molecular ion peak is expected to be prominent.

Table 4: Mass Spectrometry Data for **4-Nitrobenzaldoxime**

m/z	Interpretation
166	Molecular ion $[M]^+$
149	$[M-OH]^+$
120	$[M-NO_2]^+$
102	$[M-NO_2 - H_2O]^+$ or $[C_7H_6N]^+$
76	$[C_6H_4]^+$

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

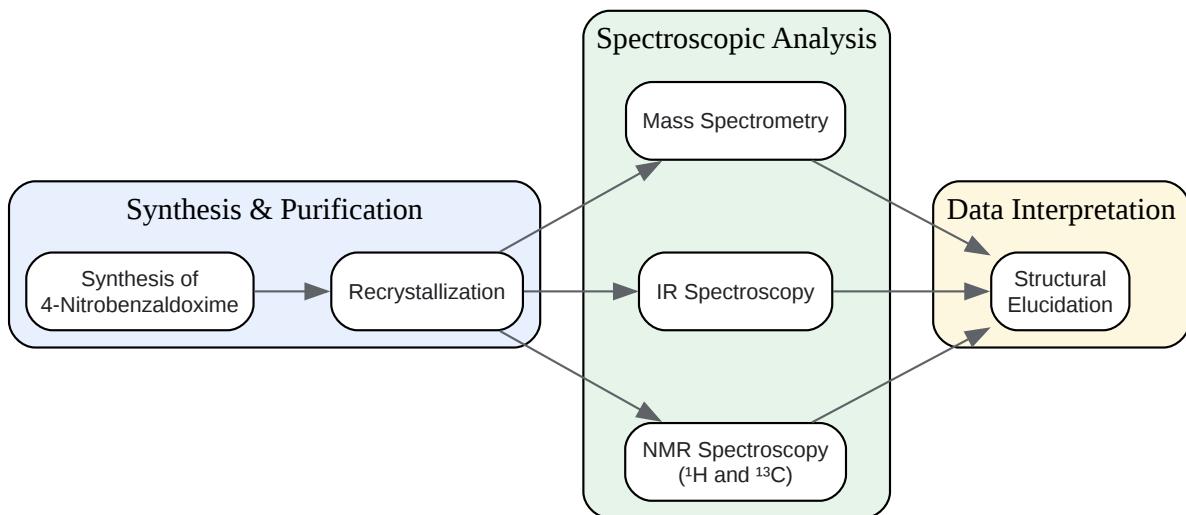
Interpretation:

- Molecular Ion: The mass spectrum should show a clear molecular ion peak at an m/z value of 166, corresponding to the molecular weight of **4-nitrobenzaldoxime** ($C_7H_6N_2O_3$).[\[1\]](#)[\[16\]](#)
- Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO_2) and fragments of the substituent. The oxime group can lose a hydroxyl radical (OH).

Experimental Protocols

Synthesis of 4-Nitrobenzaldoxime

A common method for the synthesis of aldoximes is the condensation of the corresponding aldehyde with hydroxylamine.[\[10\]](#)[\[17\]](#)[\[18\]](#)


Materials:

- 4-Nitrobenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate trihydrate ($\text{CH}_3\text{COONa}\cdot 3\text{H}_2\text{O}$)
- Ethanol
- Water

Procedure:[17]

- To a warm solution of 4-nitrobenzaldehyde (0.005 mol) in ethanol (25 mL), add hydroxylamine hydrochloride (0.006 mol) and sodium acetate trihydrate (0.015 mol).
- Heat the mixture under reflux until the reaction is complete (monitor by TLC).
- Concentrate the reaction mixture and cool it down.
- Add water to precipitate the oxime.
- Separate the precipitate by filtration, wash thoroughly with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure **4-nitrobenzaldoxime**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **4-Nitrobenzaldoxime**.

NMR Spectroscopy:[7]

- Sample Preparation: Dissolve 5-10 mg of **4-nitrobenzaldoxime** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. Use TMS as an internal standard.

IR Spectroscopy:[7]

- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary approach to the comprehensive characterization of **4-nitrobenzaldoxime**. Each technique offers unique insights into the molecular structure, functional groups, and molecular weight of the compound. By understanding the principles behind the spectroscopic data and following robust experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine.
- Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.
- Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. *Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry*, 33(1), 51-64.
- Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. *Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry*, 33(1), 51-64.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Benzophenone Oxime and Other Ketoximes.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- ChemicalBook. (n.d.). **4-Nitrobenzaldoxime**(1129-37-9) 1H NMR spectrum.
- University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups.
- Wikipedia. (n.d.). Oxime.

- PubChem. (n.d.). **4-Nitrobenzaldoxime**.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- Physics Forums. (2013). IR Spectra: N-O Nitro group: Why two peaks?.
- Acta Crystallographica Section E: Structure Reports Online. (2010). (E)-4-Nitrobenzaldehyde oxime.
- GSRS. (n.d.). **4-NITROBENZALDOXIME**.
- Organic Chemistry On-Line. (n.d.). Proton NMR Chemical Shifts for Common Functional Groups.
- Chemistry LibreTexts. (2014). Protons Bonded to Oxygen and Nitrogen.
- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy.
- BenchChem. (n.d.). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. askthenerd.com [askthenerd.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxime - Wikipedia [en.wikipedia.org]
- 11. docsity.com [docsity.com]

- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. physicsforums.com [physicsforums.com]
- 16. 4-Nitrobenzaldoxime(1129-37-9) 1H NMR spectrum [chemicalbook.com]
- 17. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Elucidation of 4-Nitrobenzaldoxime: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072500#spectroscopic-data-of-4-nitrobenzaldoxime-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com